molecular formula C10H5NO2 B2656886 5-Formylbenzofuran-2-carbonitrile CAS No. 1258154-58-3

5-Formylbenzofuran-2-carbonitrile

Cat. No. B2656886
M. Wt: 171.155
InChI Key: WSXIBCRETBRQRW-UHFFFAOYSA-N
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Patent
US09255093B2

Procedure details

Trimethlamine-N-oxide (6.75 g, 90 mmol) was added to a solution of 5-(bromomethyl)benzofuran-2-carbonitrile (4.46 g, 18.89 mmol) in 57 mL of DMSO and 6 mL of H2O. The mixture was stirred at 70° C. for 3 hr. After the reaction was cooled to room temperature, the mixture was diluted with 72 mL of brine, and extracted with EtOAc (3×100 mL). The combined organic layers were washed with H2O (2×20 mL), brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was purified by silica gel flash chromatography, 100% Heptane-30% Ethyl Acetate/70% Heptane, to give 5-formylbenzofuran-2-carbonitrile (1.5 g). 1H NMR (400 MHz, DMSO-d6) δ 7.96 (d, J=8.7 Hz, 1H), 8.12 (dd, J=8.7, 1.7 Hz, 1H), 8.30 (d, J=0.9 Hz, 1H), 8.46 (dd, J=1.6, 0.6 Hz, 1H), 10.11 (s, 1H).
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
72 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N+]([O-:5])(C)C.Br[CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][C:14]([C:16]#[N:17])=[CH:13][C:12]=2[CH:18]=1>CS(C)=O.O.[Cl-].[Na+].O>[CH:7]([C:8]1[CH:9]=[CH:10][C:11]2[O:15][C:14]([C:16]#[N:17])=[CH:13][C:12]=2[CH:18]=1)=[O:5] |f:4.5.6|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
C[N+](C)(C)[O-]
Name
Quantity
4.46 g
Type
reactant
Smiles
BrCC=1C=CC2=C(C=C(O2)C#N)C1
Name
Quantity
57 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
brine
Quantity
72 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (2×20 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography, 100% Heptane-30% Ethyl Acetate/70% Heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C=1C=CC2=C(C=C(O2)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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